
1-Amino-cyclobutanecarboxylic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-cyclobutanecarboxylic acid dimethylamide is a cyclic amino acid derivative . It has a CAS Number of 1508823-36-6 and a molecular weight of 142.2 . The IUPAC name for this compound is 1-amino-N,N-dimethylcyclobutane-1-carboxamide . It is a yellow liquid at room temperature but solidifies at 0°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.2 g/mol. It is a yellow liquid at room temperature but solidifies at 0°C . Unfortunately, other physical and chemical properties like density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available for this specific compound.Aplicaciones Científicas De Investigación
Synthesis and Structural Study
1-Amino-cyclobutanecarboxylic acid dimethylamide has been a focal point in chemical synthesis and structural studies. For instance, (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been synthesized through enantiodivergent synthetic sequences. Notably, the stereoselective synthesis of the free amino acid has been accomplished, and the compound was fully characterized for the first time. This study highlighted the ability of the cyclobutane ring to promote structure in both monomers and dimers, with strong intramolecular hydrogen bonds leading to highly rigid molecular structures (Izquierdo et al., 2005).
Chemical Derivatives and Novel Synthesis Routes
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized, showcasing a novel chemical modification of the compound. This synthesis involved transforming the acid moiety into the trifluoromethyl group using specific chemical agents, marking an important step in the compound's chemical manipulation (Radchenko et al., 2009). Additionally, a novel and practical method for the synthesis of 1-amino-cyclobutanecarboxylic acid was developed, showing potential for industrial application due to its convenience and practicality (Fu Zhi-feng, 2004).
Potential Therapeutic Agents
Compounds derived from this compound have been explored as potential therapy agents. For instance, a novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, showcasing the therapeutic potential of derivatives of this compound (Kabalka & Yao, 2004).
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid dimethylamide is the NR1 glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
This compound acts as a partial agonist at the NR1 glycine site of the NMDA receptor . This means it binds to this receptor site and triggers a response, but not to the full extent that a full agonist would. This partial activation can modulate the overall response of the NMDA receptor, influencing the flow of ions through the channel and thus the excitability of the neuron.
Biochemical Pathways
The activation of NMDA receptors is involved in a variety of biochemical pathways. These include pathways related to neuronal signaling, synaptic plasticity, and the regulation of calcium homeostasis within neurons. By acting on the NMDA receptor, this compound can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound issoluble up to 100 mM in water , which could influence its bioavailability and distribution within the body.
Result of Action
The result of this compound’s action on the NMDA receptor can lead to changes in neuronal excitability and synaptic plasticity. This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory .
Análisis Bioquímico
Biochemical Properties
1-Amino-cyclobutanecarboxylic acid dimethylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as an NMDA receptor antagonist at the glycine site . This interaction can influence neurotransmission and synaptic plasticity, making it a valuable tool for studying neurological processes. Additionally, this compound can participate in peptide synthesis reactions, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving NMDA receptors . This can lead to changes in gene expression and cellular metabolism, affecting overall cell function. For instance, its interaction with NMDA receptors can modulate calcium influx, which is crucial for various cellular activities, including neurotransmitter release and gene transcription.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As an NMDA receptor antagonist, it binds to the glycine site, inhibiting the receptor’s activity . This inhibition can prevent excessive calcium influx, protecting cells from excitotoxicity. Additionally, this compound may influence enzyme activity, either by inhibition or activation, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as neuroprotection and modulation of neurotransmission . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels within cells. For example, its role as an NMDA receptor antagonist can influence pathways related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, particularly in targeting specific tissues or cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles, such as the nucleus or mitochondria. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
1-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6(10)7(8)4-3-5-7/h3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFVSBDIRWLMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

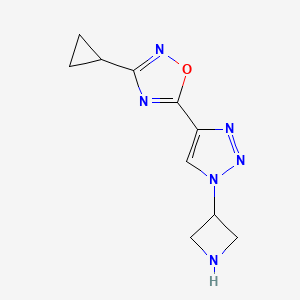
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
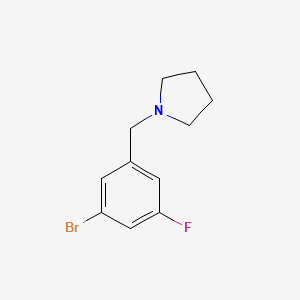
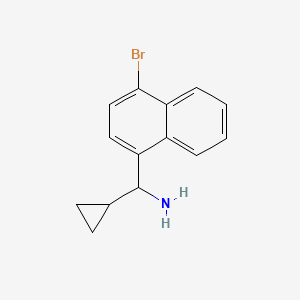
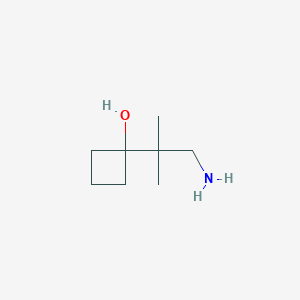
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

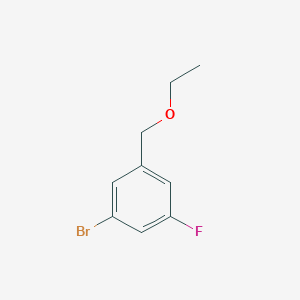
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
amine](/img/structure/B1380250.png)